![molecular formula C27H24F3N5O3S B2595767 ethyl 6-amino-5-cyano-2-{[(3-cyano-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)sulfanyl]methyl}-4-[2-(trifluoromethyl)phenyl]-4H-pyran-3-carboxylate CAS No. 340817-61-0](/img/structure/B2595767.png)
ethyl 6-amino-5-cyano-2-{[(3-cyano-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)sulfanyl]methyl}-4-[2-(trifluoromethyl)phenyl]-4H-pyran-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “ethyl 6-amino-5-cyano-2-{[(3-cyano-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)sulfanyl]methyl}-4-[2-(trifluoromethyl)phenyl]-4H-pyran-3-carboxylate” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
Unfortunately, the specific molecular structure analysis for this compound is not available in the literature .Scientific Research Applications
Chemical Transformations and Derivative Synthesis
Ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates have been explored for their ability to undergo various chemical transformations. Harb et al. (1989) demonstrated that these compounds could be converted into a variety of heterocyclic derivatives such as 1,6-diazanaphthalene, pyrano-[2,3-c]pyrazole, and isoxazolo[3,4-b]pyridine, highlighting their versatility in synthetic organic chemistry. This indicates the potential for the specified compound to serve as a precursor in the synthesis of complex heterocyclic systems, which are often of interest in medicinal chemistry and materials science (Harb et al., 1989).
Theoretical Characterization and Supra-Molecular Assembly
The substituted pyran derivatives, closely related to the compound , have been the subject of DFT analysis to understand their supra-molecular assemblies in solid states. Chowhan et al. (2020) focused on the theoretical characterization of such derivatives, analyzing classical H-bonds, π–stacking, and unconventional π–hole interactions. This work suggests the potential application of the compound for the design of materials with specific electronic or structural properties (Chowhan et al., 2020).
Heterocyclic System Synthesis
Pirnat et al. (2010) described a method for transforming related compounds into poly-substituted 1,2,7,8-tetrahydro-2,7-naphthyridine-4-carboxylates, showcasing the chemical flexibility and reactivity of the pyran core in creating diverse heterocyclic systems. This underscores the compound's relevance in developing new chemical entities for potential pharmacological applications (Pirnat et al., 2010).
Antimicrobial Activity and Molecular Construction
The synthesis of chromeno[2,3-d]pyrimidinone derivatives from pyran precursors, as investigated by Ghashang et al. (2013), highlights another application avenue. This study presents a solvent-free method resulting in compounds with significant antimicrobial activity, suggesting the utility of the compound for the development of new antimicrobial agents (Ghashang et al., 2013).
Structural Analysis and Molecular Interactions
Nesterov et al. (2007) performed structural analysis on derivatives of ethyl 6-amino-5-cyano-2-methyl-4-(1-naphthyl)-4H-pyran-3-carboxylate, revealing insights into their molecular conformations and interactions. This type of research is crucial for understanding how such compounds might interact in biological systems or within materials, contributing to the design of molecules with desired properties (Nesterov et al., 2007).
Future Directions
Given the limited information available on this compound, future research could focus on elucidating its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This would provide a comprehensive understanding of the compound and could potentially reveal novel applications .
Properties
IUPAC Name |
ethyl 6-amino-5-cyano-2-[(3-cyano-6-methyl-7,8-dihydro-5H-1,6-naphthyridin-2-yl)sulfanylmethyl]-4-[2-(trifluoromethyl)phenyl]-4H-pyran-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24F3N5O3S/c1-3-37-26(36)23-21(14-39-25-15(11-31)10-16-13-35(2)9-8-20(16)34-25)38-24(33)18(12-32)22(23)17-6-4-5-7-19(17)27(28,29)30/h4-7,10,22H,3,8-9,13-14,33H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPBDTBQUFCIMAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C(C1C2=CC=CC=C2C(F)(F)F)C#N)N)CSC3=C(C=C4CN(CCC4=N3)C)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24F3N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
555.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

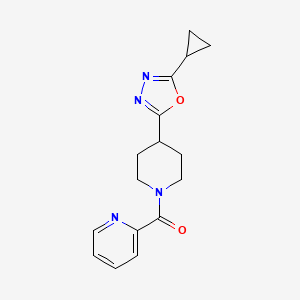
![6-Methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid](/img/structure/B2595690.png)
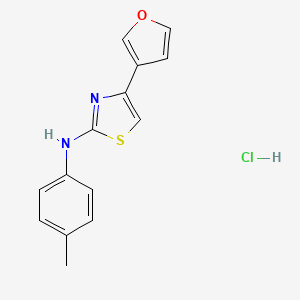
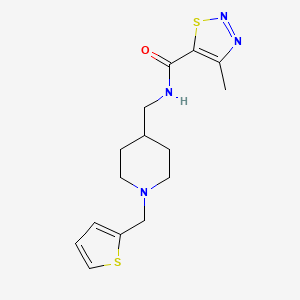

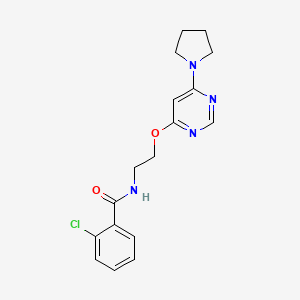
![2-(4-ethoxyphenyl)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide](/img/structure/B2595699.png)


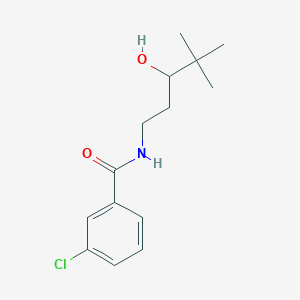


![Ethyl 4-{2-[(3,5-dimethoxyphenyl)amino]-2-oxoethoxy}-2-phenylquinoline-6-carboxylate](/img/structure/B2595707.png)
